3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one
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Overview
Description
3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenoxyethyl group, and an oxopropyl group attached to an indolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indolinone core, followed by the introduction of the hydroxy, methoxyphenoxyethyl, and oxopropyl groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxopropyl group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxopropyl group may produce a secondary alcohol.
Scientific Research Applications
3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-7-methyl-3-(2-oxopropyl)indolin-2-one
- 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-3-(2-oxopropyl)indolin-2-one
Uniqueness
Compared to similar compounds, 3-Hydroxy-1-(2-(2-methoxyphenoxy)ethyl)-5-methyl-3-(2-oxopropyl)indolin-2-one is unique due to its specific substitution pattern on the indolinone core. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-5-methyl-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-14-8-9-17-16(12-14)21(25,13-15(2)23)20(24)22(17)10-11-27-19-7-5-4-6-18(19)26-3/h4-9,12,25H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHIGODMJNDLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCOC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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